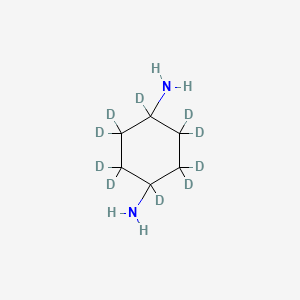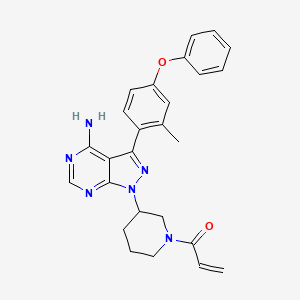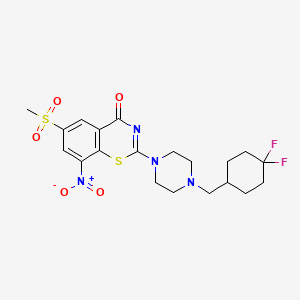
Tezacaftor-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tezacaftor-d4 is a deuterated form of Tezacaftor, a medication used to treat cystic fibrosis. It belongs to the class of cystic fibrosis transmembrane conductance regulator potentiators. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tezacaftor-d4 involves the incorporation of deuterium into the molecular structure of Tezacaftor. One of the key steps in the synthesis is the cyclopropanation reaction, which introduces the cyclopropane ring into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tezacaftor-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Tezacaftor-d4 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Development: It is used in the development of new cystic fibrosis treatments by providing insights into the drug’s behavior in the body.
Biological Studies: This compound helps in understanding the molecular mechanisms of cystic fibrosis and the role of cystic fibrosis transmembrane conductance regulator protein
Wirkmechanismus
Tezacaftor-d4 acts as a corrector of the cystic fibrosis transmembrane conductance regulator protein. It helps in the proper folding and trafficking of the protein to the cell surface, thereby improving its function. The compound targets the defective cystic fibrosis transmembrane conductance regulator protein and facilitates its proper functioning, which is crucial for chloride ion transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ivacaftor: Another cystic fibrosis transmembrane conductance regulator potentiator used in combination with Tezacaftor.
Lumacaftor: A cystic fibrosis transmembrane conductance regulator corrector similar to Tezacaftor.
Elexacaftor: A next-generation cystic fibrosis transmembrane conductance regulator corrector used in combination with Tezacaftor and Ivacaftor
Uniqueness
Tezacaftor-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C26H27F3N2O6 |
|---|---|
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1/i5D2,6D2 |
InChI-Schlüssel |
MJUVRTYWUMPBTR-YKSUQDSQSA-N |
Isomerische SMILES |
[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=C5C(=C4)C=C(N5C[C@H](CO)O)C(C)(C)CO)F)([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)



